tert-butyl (2E)-2-{4-[(4-fluorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate
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Overview
Description
tert-butyl (2E)-2-{4-[(4-fluorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorophenyl group, and a hydrazinecarboxylate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of tert-butyl (2E)-2-{4-[(4-fluorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl hydrazinecarboxylate with 4-fluoroaniline under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
tert-butyl (2E)-2-{4-[(4-fluorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in the study of enzyme inhibition and protein-ligand interactionsIn industry, it may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl (2E)-2-{4-[(4-fluorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-butyl (2E)-2-{4-[(4-fluorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate can be compared with other similar compounds, such as tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate and tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate. These compounds share similar structural features but differ in the specific functional groups and their positions on the molecular framework. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3/c1-10(18-19-14(21)22-15(2,3)4)9-13(20)17-12-7-5-11(16)6-8-12/h5-8H,9H2,1-4H3,(H,17,20)(H,19,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHXMTOKPNVPHL-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)CC(=O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC(C)(C)C)/CC(=O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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